4-羟基苯磺酸

概述

描述

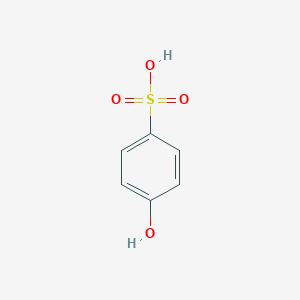

苯磺酸酚,也称为4-羟基苯磺酸,是一种有机化合物,属于苯磺酸类和衍生物。它的特点是在苯环上连接一个磺酸基团,在对位连接一个羟基。 由于其独特的化学性质,这种化合物在各种工业和实验室应用中普遍使用 .

科学研究应用

苯磺酸酚具有广泛的科学研究应用,包括:

化学: 它被用作各种有机合成反应中的试剂,以及某些化学过程中的催化剂。

生物学: 苯磺酸酚用于生化测定和显微镜中的染色剂。

医学: 它用于某些药物的制剂,以及作为活性药物成分合成的中间体。

作用机制

苯磺酸酚的作用机制涉及它作为强酸和磺化剂的作用。它可以向各种底物提供质子,导致形成磺化产物。 其作用中涉及的分子靶标和途径取决于具体的应用和底物的性质 .

生化分析

Biochemical Properties

It is known that the compound can serve as an acid catalyst to accelerate both the protonation step and the gelation step during the preparation process of phenolic aerogel . This suggests that 4-Hydroxybenzenesulfonic acid may interact with enzymes, proteins, and other biomolecules involved in these processes.

Temporal Effects in Laboratory Settings

It is known that the compound can significantly accelerate the gelation reaction of phenolic aerogel precursors, suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies .

准备方法

苯磺酸酚通常通过苯酚的磺化反应合成。反应涉及在约 100°C 下将苯酚与硫酸混合。所得产物是邻位和对位异构体的混合物,对位异构体是主要产物。 反应条件要严格控制,以确保所需产品的组成 .

在工业生产中,苯磺酸酚通常通过在受控温度条件下使苯酚与硫酸反应来制备。 然后冷却反应混合物,并纯化产物以除去任何未反应的苯酚和其他杂质 .

化学反应分析

苯磺酸酚会发生各种化学反应,包括:

氧化: 苯磺酸酚可以被氧化生成磺化的醌。

还原: 它可以被还原生成苯酚和磺酸衍生物。

这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及亲电试剂,如硝酸和卤素。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

相似化合物的比较

苯磺酸酚与其他苯磺酸,如苯磺酸和甲苯磺酸类似。由于羟基的存在,它具有独特的性质,赋予了不同的化学反应性和性质。 羟基允许额外的反应,例如亲电取代,这在其他苯磺酸中是不可能的 .

类似的化合物包括:

- 苯磺酸

- 甲苯-4-磺酸

- 4-氯苯磺酸

苯磺酸酚由于其独特的磺酸和羟基官能团组合而脱颖而出,使其成为各种应用中的通用化合物。

生物活性

4-Hydroxybenzenesulfonic acid, also known as phenol-4-sulfonic acid, is an important compound in various biochemical applications. Its unique structure allows it to participate in several biological activities, making it a subject of interest in both pharmaceutical and environmental research. This article explores the biological activity of 4-hydroxybenzenesulfonic acid, highlighting its mechanisms of action, pharmacological effects, and potential applications.

- Molecular Formula : C₆H₆O₄S

- Molecular Weight : 174.17 g/mol

- Solubility : Highly soluble in water

4-Hydroxybenzenesulfonic acid primarily acts as an acid catalyst , facilitating various biochemical reactions. Its main mechanism involves the protonation of benzoxazine intermediates , which accelerates the formation of carbocations necessary for subsequent reactions. This catalytic action is crucial in the preparation of phenolic aerogel composites, where it significantly speeds up the gelation process during synthesis.

Biochemical Pathways

The compound influences several biochemical pathways:

- Protonation Reactions : It enhances the protonation step in organic synthesis, particularly in the formation of phenolic compounds.

- Cellular Effects : Laboratory studies suggest that it may have long-term effects on cellular functions due to its role in accelerating gelation reactions, indicating potential implications for tissue engineering and regenerative medicine.

Biological Activity and Pharmacological Effects

Research has indicated that derivatives of 4-hydroxybenzenesulfonic acid exhibit notable biological activities:

- Anticancer Activity : Copper(II) complexes derived from 3-formyl-4-hydroxybenzenesulfonic acid thiosemicarbazones have shown moderate anticancer effects against various human cancer cell lines. This suggests that modifications to the structure can enhance its therapeutic potential.

- Chromogenic Systems : The compound has been utilized in chromogenic systems for detecting glucose levels in serum, demonstrating its utility in clinical diagnostics .

- Interaction with Metal Ions : Studies have explored its role in complexing with metal ions such as Uranyl (VI), indicating its potential application in environmental chemistry and remediation efforts.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of copper(II) complexes derived from 4-hydroxybenzenesulfonic acid derivatives. The results showed that these complexes inhibited cell proliferation in human cancer cell lines, suggesting a pathway for developing new anticancer agents.

Case Study 2: Chromogenic Assay Development

In another significant application, a direct colorimetric procedure was developed for uric acid assay using a chromogenic system involving 4-hydroxybenzenesulfonic acid. This method demonstrated high sensitivity and specificity for uric acid detection in biological samples, showcasing its practical utility in clinical settings .

Summary Table of Biological Activities

属性

IUPAC Name |

4-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4,7H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPBITJSIHRMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046421 | |

| Record name | 4-Hydroxyphenylsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Deliquescent solid; [Merck Index] Viscous brown liquid (65% wt. solution in water); [MSDSonline] | |

| Record name | Benzenesulfonic acid, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Phenolsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

MISCIBLE WITH WATER, ALCOHOL | |

| Record name | 4-HYDROXYPHENYLSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.337 | |

| Record name | 4-HYDROXYPHENYLSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000033 [mmHg] | |

| Record name | p-Phenolsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES | |

CAS No. |

98-67-9 | |

| Record name | 4-Hydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenolsulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenolsulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxybenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxyphenylsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOLSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L74LRO149A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-HYDROXYPHENYLSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Hydroxybenzenesulfonic acid?

A1: The molecular formula is C6H6O4S, and the molecular weight is 174.17 g/mol.

Q2: What spectroscopic data is available for 4-Hydroxybenzenesulfonic acid?

A2: UV-Vis, IR, 1H NMR, and 31P NMR data have been used to characterize 4-Hydroxybenzenesulfonic acid and its derivatives. [, ]

Q3: Does the position of the sulfonic acid group impact the fluorescence of 4-Hydroxybenzenesulfonic acid derivatives?

A3: Yes, research indicates that the fluorescence of imines derived from 3-amino-4-hydroxybenzenesulfonic acid is significantly influenced by the position and strength of electron-donating groups. Adding a hydroxy or methoxy moiety near the -OH group on the phenyl ring diminishes the fluorescence signal due to intersystem crossing and intramolecular charge transfer mechanisms. These findings are supported by femtosecond transient absorption spectroscopy. []

Q4: How does 4-Hydroxybenzenesulfonic acid interact with anions?

A4: Studies have demonstrated that 3-amino-4-hydroxybenzenesulfonic acid-based imine compounds show promise as chemosensors for anions, enabling visible detection even in daylight. These compounds exhibit changes in their UV-Vis spectra upon interaction with anions. []

Q5: Can 4-Hydroxybenzenesulfonic acid be used to prepare phenolic compounds?

A5: Yes, research indicates that palladium complexes containing 4-Hydroxybenzenesulfonic acid as a ligand are active catalysts for the decarboxylation of 4-hydroxybenzoic acid to produce phenol. []

Q6: What is the role of 4-Hydroxybenzenesulfonic acid in the preparation of magnetite nanoparticles for oil field applications?

A6: 4-Hydroxybenzenesulfonic acid is a key component in the synthesis of sulfonated phenolic resin. This resin can be used to functionalize the surface of magnetite nanoparticles, enhancing their stability in high salinity environments like those found in oil fields. []

Q7: Can 4-Hydroxybenzenesulfonic acid be used in the preparation of fuel cell membranes?

A7: Yes, 4-hydroxybenzenesulfonic acid can be grafted onto commercially available poly(vinylidene fluoride-co-hexafluoropropylene) (poly(VDF-co-HFP)) copolymers. This grafting process leads to the formation of novel fluoropolymers containing aryl sulfonic acid side groups, which can function as precursors for fuel cell membranes. []

Q8: How does 4-Hydroxybenzenesulfonic acid contribute to the synthesis of proton conducting materials?

A8: 4-Hydroxybenzenesulfonic acid serves as a building block for the creation of sulfonic acid-functionalized cyclic and polymeric phosphazenes. These materials exhibit promising proton conductivity, exceeding that of Nafion under anhydrous conditions. []

Q9: Does 4-Hydroxybenzenesulfonic acid play a role in biological systems?

A9: While not a naturally occurring compound, research has explored the interaction of 4-Hydroxybenzenesulfonic acid derivatives in biological contexts. For example, studies suggest that it plays a minor role in the complexation of Uranyl (VI) by humic substances. [] Additionally, it has been investigated as a component of a chromogenic system for glucose assays in serum. []

Q10: What is the role of 4-Hydroxybenzenesulfonic acid in the synthesis of UV absorbers?

A10: It serves as a precursor in the synthesis of the water-soluble UV absorber 2-(2-hydroxy-5-sulfonicphenyl)benzotriazole. This UV absorber shows promise in enhancing the UV protection capabilities of wool fabrics. []

Q11: Has 4-Hydroxybenzenesulfonic acid been linked to any biological activity?

A11: Derivatives of 4-Hydroxybenzenesulfonic acid, specifically copper(II) complexes of 3-formyl-4-hydroxybenzenesulfonic acid thiosemicarbazones, have displayed moderate anticancer activity in human cancer cell lines. []

Q12: What analytical techniques are employed to study 4-Hydroxybenzenesulfonic acid and its derivatives?

A12: A range of techniques is used, including: * HPLC for separation and purification of derivatives [, ] * Mass spectrometry (MS) for structural determination of derivatives [, ] * NMR (1H and 13C) for structural characterization of derivatives [, ] * UV-Vis spectroscopy for studying interactions with analytes [, ] * Cyclic voltammetry for electrochemical characterization [] * X-ray crystallography for structural analysis [, ]

Q13: What are the environmental considerations regarding 4-Hydroxybenzenesulfonic acid?

A13: One study identified 3,5-dichloro-4-hydroxybenzenesulfonic acid, a related compound, as a persistent pollutant in the Chicago River. This finding highlights the need for further investigation into the environmental impact and degradation pathways of 4-Hydroxybenzenesulfonic acid and its derivatives. []

Q14: What is the significance of fast atom bombardment liquid secondary-ion mass spectrometry (FAB/LSIMS) in the study of 4-Hydroxybenzenesulfonic acid?

A14: Research has demonstrated the efficacy of 4-Hydroxybenzenesulfonic acid as a reduction-inhibiting matrix in FAB/LSIMS. This property proves valuable in analyzing compounds prone to reduction during mass spectrometry, such as disulfide-containing peptides. []

Q15: How is 4-Hydroxybenzenesulfonic acid used in capillary electrophoresis?

A15: 4-Hydroxybenzenesulfonic acid has been successfully employed as a UV-absorbing probe co-anion in capillary electrophoresis. This approach enhances peak shapes and sensitivity, particularly in analyzing mixtures of inorganic and organic anions. []

Q16: Can 4-Hydroxybenzenesulfonic acid be used in the development of sensors?

A16: Yes, studies have explored the use of 4-Hydroxybenzenesulfonic acid in sensor development. One example is its incorporation into an electrode chip for detecting specific cations via complexation with chelating molecules. []

Q17: Has 4-Hydroxybenzenesulfonic acid been explored in the context of fungal biotransformation?

A17: Yes, research has explored the use of fungal biomass, particularly strains known for laccase production, for the biotransformation of 4-Hydroxybenzenesulfonic acid (AHBS) into a phenoxazinone dye. This approach presents a potentially greener alternative to traditional chemical synthesis methods for producing dyes. []

Q18: What is the role of 4-Hydroxybenzenesulfonic acid in the development of electroactive biomaterials?

A18: Research has demonstrated the feasibility of incorporating 4-Hydroxybenzenesulfonic acid into electroactive silk fibroin films for drug delivery applications. This copolymerization strategy imparts electrical conductivity to the biomaterial, enabling electrochemically enhanced drug release. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。